N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

Catalog No.
S767829
CAS No.
256412-88-1
M.F
C16H16FNO3
M. Wt
289.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpr...

CAS Number

256412-88-1

Product Name

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

IUPAC Name

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide

Molecular Formula

C16H16FNO3

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C16H16FNO3/c1-11(21-13-9-7-12(19)8-10-13)16(20)18(2)15-6-4-3-5-14(15)17/h3-11,19H,1-2H3

InChI Key

FBUBSODDMFONTH-UHFFFAOYSA-N

SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)O

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS 256412-88-1), commonly designated as HPFMPA, is a primary degradation product and critical analytical reference standard for the aryloxyphenoxypropionate (AOPP) herbicide metamifop. In environmental and agricultural testing, it is procured by analytical laboratories to quantify herbicide residues in rice ecosystems, soil, and water. As a highly specific metabolite, HPFMPA features a hydroxyphenoxy moiety that distinguishes it from further cleaved degradation products. Procurement of high-purity HPFMPA is essential for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) instruments, ensuring compliance with strict Maximum Residue Limits (MRLs) in global agro-product safety regulations [1].

In regulatory pesticide residue analysis, substituting HPFMPA with the parent compound (metamifop), generic AOPP metabolites (such as cyhalofop diacid), or parallel metamifop metabolites (like HFMPA or 6-CBO) completely invalidates quantitative results. Because metamifop rapidly degrades in environmental matrices—exhibiting half-lives of 10.0 to 33.5 days in soil—tracking the parent compound alone fails to account for the full environmental burden [1]. Furthermore, parallel metabolites like 6-CBO require negative electrospray ionization (ESI-), whereas HPFMPA requires positive mode (ESI+) [2]. Using an alternative AOPP standard results in mismatched retention times and incorrect mass-to-charge (m/z) transitions, leading to regulatory failure during QuEChERS LC-MS/MS workflows and an inability to achieve the required 0.01 mg/kg Limit of Quantification (LOQ) [2].

Matrix-Specific Analytical Recovery in Rice Ecosystems

When quantifying herbicide residues in complex agricultural matrices (brown rice, paddy hull, and rice straw), the use of the exact HPFMPA reference standard enables highly accurate calibration. Studies utilizing UPLC-MS/MS demonstrate that HPFMPA achieves average recoveries of 79% to 108% with a relative standard deviation (RSD) of less than 10.8% across spiked levels of 0.01 to 2.0 mg/kg [1]. In contrast, attempting to infer metabolite concentration solely from the parent metamifop degradation curve without the specific HPFMPA standard prevents accurate mass balance calculations, as metamifop itself dissipates rapidly.

Evidence DimensionAnalytical Recovery Rate
Target Compound Data79% - 108% (RSD < 10.8%) using exact HPFMPA standard
Comparator Or BaselineUnquantifiable/Regulatory failure using parent metamifop alone
Quantified DifferenceEnables exact quantification within the 0.01 - 2.0 mg/kg range
ConditionsUPLC-MS/MS with QuEChERS extraction in rice matrices

Procurement of this exact standard is mandatory for analytical labs to validate their methods and achieve regulatory-compliant recovery rates for metamifop degradation tracking.

Differentiation of Dissipation Kinetics from Parallel Metabolites

Metamifop degrades into multiple distinct metabolites, primarily HPFMPA, HFMPA, and 6-CBO, each exhibiting unique environmental persistence. Field trials indicate that HPFMPA has a specific dissipation half-life of 2.2 to 13.3 days in rice plants, which differs from the parallel metabolite HFMPA (3.8 to 14.4 days) [1]. Because the degradation kinetics are distinct, laboratories cannot use HFMPA as a proxy standard for HPFMPA. Procuring the specific HPFMPA standard is required to accurately plot its unique first-order kinetic degradation curve and assess its specific transient accumulation in rice stalks and soil.

Evidence DimensionDissipation Half-life in Rice Plants
Target Compound Data2.2 - 13.3 days (HPFMPA)
Comparator Or Baseline3.8 - 14.4 days (HFMPA)
Quantified DifferenceDistinct kinetic profiles requiring separate quantification
ConditionsField residue trials in rice ecosystems (Zhejiang and Heilongjiang)

Buyers must procure all specific metabolite standards individually, as their distinct environmental half-lives prevent cross-substitution in environmental fate modeling.

Mass Spectrometry Ionization Compatibility

In multiplexed LC-MS/MS residue analysis, the ionization behavior of metamifop metabolites dictates the instrumental setup. HPFMPA is strictly determined using electrospray ionization in positive mode (ESI+), whereas the parallel metabolite 6-chloro-3H-benzooxazol-2-one (6-CBO) must be detected in negative mode (ESI-) [1]. Consequently, a lab cannot utilize a single generic metabolite standard to tune the mass spectrometer. The HPFMPA standard must be procured to establish the specific ESI+ calibration curve, which demonstrates excellent linearity (r > 0.9941) in the 0.0005 to 0.02 mg/L range.

Evidence DimensionMS Ionization Mode and Linearity
Target Compound DataESI+ mode (r > 0.9941 from 0.0005-0.02 mg/L)
Comparator Or BaselineESI- mode required for 6-CBO
Quantified DifferenceAbsolute requirement for orthogonal ionization modes
ConditionsTandem mass spectrometry (LC-MS/MS) calibration

Ensures correct instrumental tuning and prevents false negatives in the ESI+ channel during multi-residue agrochemical screening.

Regulatory Maximum Residue Limit (MRL) Compliance Testing

HPFMPA is the essential reference standard for agricultural testing laboratories tasked with certifying that rice exports meet national and international MRLs for metamifop (e.g., <0.05 mg/kg in China). By using this standard, labs can reliably achieve the required 0.01 mg/kg Limit of Quantification (LOQ) in complex matrices like brown rice and rice hull [1].

Environmental Fate and Dissipation Modeling

Agrochemical developers and environmental protection agencies utilize HPFMPA to map the degradation pathways of AOPP herbicides in soil and water. Tracking its specific 2.2 to 13.3-day half-life in plant tissues allows for accurate first-order kinetic modeling, ensuring that transient toxicological burdens are properly assessed during the pesticide registration process [2].

Multiplexed LC-MS/MS Method Development

For analytical instrumentation companies and contract research organizations (CROs) developing new QuEChERS-based screening kits, HPFMPA serves as a critical ESI+ calibration benchmark. It is used alongside ESI- standards (like 6-CBO) to validate dual-polarity mass spectrometry methods for comprehensive agrochemical profiling [1].

XLogP3

3.1

Dates

Last modified: 04-14-2024

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